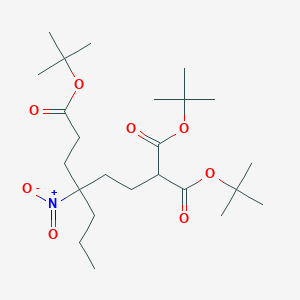

Nitrotriester

Description

Properties

CAS No. |

136587-00-3 |

|---|---|

Molecular Formula |

C22H39NO8 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate |

InChI |

InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3 |

InChI Key |

HEEWPHZICGIVFP-UHFFFAOYSA-N |

SMILES |

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

Canonical SMILES |

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Nitrotriesters

Direct Synthetic Approaches to Nitrotriester Scaffolds

Direct synthesis aims to construct the this compound molecule as the target product. This typically involves the formation of multiple ester bonds and the incorporation of a nitro group onto a central scaffold.

The formation of a this compound inherently relies on esterification, the reaction between a carboxylic acid and an alcohol. libretexts.org Given that nitrotriesters contain three ester groups, the synthesis often involves a tricarboxylic acid (or its derivative) and an alcohol, or a triol and a carboxylic acid.

Standard esterification methods can be adapted for this purpose:

Fischer-Speier Esterification : This classic method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. byjus.com For this compound synthesis, a tricarboxylic acid precursor could be reacted with an alcohol like tert-butanol (B103910) to form a tri-tert-butyl ester. The reaction is reversible, so techniques like the removal of water are often employed to drive the reaction to completion. libretexts.orgbyjus.com

Acyl Chloride Route : A more reactive approach involves converting the carboxylic acid groups of a precursor to acyl chlorides using reagents like thionyl chloride (SOCl₂). commonorganicchemistry.compressbooks.pub These highly reactive acyl chlorides can then readily react with an alcohol to form the ester bonds. This method is often suitable for alcohols that may be sensitive to the strongly acidic conditions of Fischer esterification. commonorganicchemistry.com

Steglich Esterification : For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is a mild and effective alternative for forming ester bonds. commonorganicchemistry.com

These reactions are fundamental to assembling the ester framework of the this compound molecule. The choice of method depends on the specific structure of the target this compound and the sensitivity of its functional groups. commonorganicchemistry.compressbooks.pub

While direct synthesis of a "phosphorylated this compound" is not commonly documented, the synthesis of structural analogs containing phosphorus is a key strategy in medicinal chemistry and material science. These analogs often replace a carbon-centered core with a phosphate (B84403) or phosphonate (B1237965) group to alter the molecule's chemical and biological properties, such as stability or receptor interaction. mdpi.comnih.gov

The synthesis of phosphorylated analogs, such as those of nucleosides or nitrones, involves specialized phosphorylation reagents. mdpi.commdpi.com These methods can be conceptually applied to create triester structures analogous to nitrotriesters.

Key phosphorylation strategies include:

Phosphoramidite Chemistry : This is a cornerstone of oligonucleotide synthesis and can be adapted for creating phosphate triesters.

Using Phosphorylating Agents : Reagents like phosphorus oxychloride (POCl₃) or specialized chemical phosphorylation reagents (CPRs) are used to introduce phosphate groups. glenresearch.com For instance, CPR II contains a dimethoxytrityl (DMT) group that allows for purification via reverse-phase chromatography before the final phosphate group is revealed. glenresearch.com

Staudinger Ligation : This reaction can be used to create phosphoramide (B1221513) bonds, which are mimics of phosphate esters, by reacting an azide-functionalized precursor with a phosphite (B83602) reagent. nih.gov

These phosphorylation routes are critical for producing molecules that act as stable mimics of biologically important phosphates or that possess unique chemical properties for material science applications. nih.gov

The synthesis of nitrotriesters begins with carefully selected starting materials. The literature points to a convergent approach where precursor molecules are synthesized separately and then combined. vanderbilt.edu A prominent example is the synthesis of dendritic structures where a central this compound core is a key building block. vanderbilt.edutandfonline.com

Key precursors identified in the synthesis of this compound-based structures include:

Nitromethane (B149229) : Acts as a source for the central carbon and the nitro group in a Michael addition reaction.

Acrylate (B77674) Esters : Reagents like tert-butyl acrylate react with nitromethane in the presence of a base to form the basic this compound scaffold. For example, the reaction of nitromethane with three equivalents of tert-butyl acrylate yields tri-tert-butyl 4-nitro-4-(2-boc ethyl)heptanedioate. chemsrc.com

"Nitro Triacid" : A precursor molecule containing a central nitro group and three carboxylic acid arms, which can be esterified to form the final this compound. vanderbilt.edu

Isatoic Anhydride or Anthranilic Acid : These have been used in the synthesis of quinazolinone precursors, which can then be nitrated. researchgate.net

The table below summarizes some of the crucial precursors and their roles.

| Precursor/Starting Material | Role in Synthesis | Resulting Structure/Intermediate |

| Nitromethane | Source of the C-NO₂ core | Central scaffold of the this compound |

| tert-Butyl Acrylate | Provides the ester arms | Forms the triester backbone via Michael addition |

| "Nitro Triacid" | Tricarboxylic acid intermediate | Esterified to form the this compound |

| Raney Nickel | Reducing Agent | Reduces the nitro group to an amine for further functionalization vt.eduschanzelab.org |

| Isatoic Anhydride | Starting material for heterocyclic core | Used to build a quinazolinone structure prior to nitration researchgate.net |

Phosphorylation Routes to this compound Analogs

Indirect Synthetic Pathways Involving this compound Intermediates

In many synthetic applications, nitrotriesters are not the final product but serve as crucial intermediates that are transformed in subsequent steps. researchgate.net This is particularly common in the synthesis of dendritic molecules and complex amines. vanderbilt.edutandfonline.comvt.edu

The most common indirect pathway involves the chemical reduction of the nitro group to a primary amine. This transformation converts the inert nitro group into a reactive functional group that can participate in further reactions, such as amide bond formation. vanderbilt.edu

A typical reaction sequence is as follows:

Synthesis of the this compound : A this compound, such as tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate, is synthesized as described in section 2.1. chemsrc.com

Reduction of the Nitro Group : The this compound is then treated with a reducing agent. Raney Nickel with hydrogen gas (H₂) is frequently used for this purpose. vt.eduschanzelab.org This step converts the -NO₂ group to an -NH₂ group.

Formation of the Final Product : The resulting amino-triester, often referred to as "Behera's amine," becomes a building block for constructing larger, more complex molecules like dendrimers or polyamides. vanderbilt.edutandfonline.com

This indirect approach is powerful because it allows for the precise installation of a reactive amine group deep within a branched molecular architecture, a task that would be difficult to achieve through other methods. vanderbilt.edu

Optimization Strategies and Efficiency in this compound Synthesis

The efficiency of a chemical synthesis is measured by its reaction yield, and various strategies are employed to maximize the production of the desired compound. nih.govwikipedia.org While specific protocols for nitrotriesters are not extensively detailed, general principles of reaction optimization are directly applicable.

Enhancing the yield of this compound synthesis involves systematically adjusting reaction parameters to favor the formation of the product while minimizing side reactions. nih.gov For nitration reactions, which may be a part of some this compound syntheses, and for esterification, several factors are critical. mdpi.comorganic-chemistry.org

Key optimization parameters are outlined in the table below.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to decomposition or side products. | The optimal temperature must be determined experimentally to balance reaction speed and yield. mdpi.comnih.gov |

| Catalyst | The choice and concentration of the catalyst (e.g., acid for esterification) are crucial. | Screening different catalysts and optimizing their loading can significantly improve yield. For instance, using just 0.05-2 mol% of DMAP can effectively promote acylations. organic-chemistry.org |

| Reactant Ratio | Using one reactant in excess can shift the equilibrium toward the products, as per Le Châtelier's principle. | In Fischer esterification, using an excess of the alcohol is a common strategy to maximize ester formation. libretexts.org |

| Removal of Byproducts | Removing byproducts like water from a reversible reaction drives it to completion. | Techniques include azeotropic distillation or the use of molecular sieves. byjus.com |

| Flow Chemistry | Continuous-flow reactors offer precise control over temperature, mixing, and residence time, often leading to higher yields and purity compared to batch processes. mdpi.comnih.gov | For nitration, continuous-flow processes have been shown to increase yields to over 94% and reduce impurities. mdpi.comnih.gov |

By carefully controlling these conditions, chemists can enhance the efficiency of this compound synthesis, making these valuable chemical building blocks more accessible for research and development. nih.gov

Stereochemical Control and Diastereoselectivity in this compound Production

The synthesis of complex molecules like nitrotriesters often yields multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Controlling this spatial arrangement, or stereochemistry, is a critical aspect of modern organic synthesis, particularly when specific biological or chemical properties are desired. numberanalytics.comcatalysis.blog Diastereoselectivity, the preferential formation of one diastereomer over others, is essential for ensuring the purity and efficacy of the final product. catalysis.blognumberanalytics.com Diastereomers possess different physical and chemical properties, making their selective synthesis crucial to avoid complex and often costly purification steps. numberanalytics.com

Several strategies are employed to achieve stereochemical control in organic reactions, which are applicable to this compound synthesis. numberanalytics.com These methods rely on influencing the transition state of a reaction to favor the formation of one stereoisomer.

Key Strategies for Stereochemical Control:

Asymmetric Catalysis: This technique utilizes chiral catalysts to create a chiral environment around the reactants. The catalyst, used in substoichiometric amounts, directs the reaction pathway to preferentially form one stereoisomer. numberanalytics.comnih.gov The catalyst's chirality dictates the relative configuration of the product. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate. wikipedia.org Its inherent chirality blocks one face of the reacting molecule, forcing the reaction to occur from the less hindered side. wikipedia.org This controls the formation of new stereocenters relative to the auxiliary's stereocenter. ethz.ch After the reaction, the auxiliary is removed and can often be recycled. wikipedia.org Evans' oxazolidinones are a classic example of auxiliaries used to set the absolute stereochemistry in various reactions, including aldol (B89426) and alkylation reactions. wikipedia.org

Substrate Control: In this approach, an existing stereocenter within the starting material dictates the stereochemical outcome of a new stereocenter being formed. nih.govethz.ch The conformational properties of the substrate itself direct the diastereoselective generation of new stereocenters. nih.gov

The control of stereochemistry can be viewed as the transfer of information from a chiral source—be it a catalyst, an auxiliary, or a feature of the substrate—to the final product. beilstein-institut.de This transfer is most effective when the components of the reaction are held in a rigid arrangement during the transition state, which maximizes the energy difference between the pathways leading to different diastereomers. beilstein-institut.de

Influence of Solvent Systems and Reaction Conditions on this compound Formation

The formation of nitrotriesters is highly dependent on the chosen solvent system and specific reaction conditions such as temperature and the type of catalyst employed. These factors can significantly influence reaction rate, yield, and in some cases, the stereochemical outcome. organic-chemistry.org A well-documented method for synthesizing a specific this compound, Di-tert Butyl, 4-nitro-4-[2-tert-butoxycarbonyl]-1, 7-heptanedioate, illustrates the importance of these parameters. yok.gov.tr

This synthesis is achieved through a Michael addition, where nitromethane is added to tert-butyl acrylate. yok.gov.trvt.edu The reaction conditions are precisely controlled to achieve the desired product.

Table 1: Reaction Conditions for the Synthesis of a this compound yok.gov.tr

In this procedure, the solvent 1,2-Dimethoxy ethane (B1197151) (DME) is chosen for its ability to dissolve the reactants and for its polarity, which is an important factor in reactions involving microwave energy, a technique sometimes used to accelerate synthesis. yok.gov.tryok.gov.tr The temperature is carefully managed; an initial heating phase is followed by controlling the exothermic reaction by the rate of addition of the acrylate. yok.gov.tr The base catalyst, Triton-B, facilitates the deprotonation of nitromethane, enabling the Michael addition to proceed. yok.gov.trvt.edu Further catalyst is added as needed to maintain the reaction rate. yok.gov.tr

The choice of solvent and temperature is also crucial for controlling stereochemistry in related syntheses, such as for nitro alkenes. organic-chemistry.org By modifying these conditions, it is possible to selectively produce either the (E) or (Z) isomer, demonstrating the powerful influence of the reaction environment on the product's final structure. organic-chemistry.org

Nitrotriesters As Key Intermediates in Complex Reaction Mechanisms

Role of Nitrotriesters in Nitrene Radical Intermediate Formation

The transformation of the nitro moiety within a nitrotriester into a nitrene radical opens up a rich field of synthetic possibilities. While nitrenes are often generated from organic azides or isocyanates, a synthetic pathway can be envisioned where the nitro group of a this compound is converted to a nitrene precursor. researchgate.netwikipedia.org This typically involves the reduction of the nitro group to an amine, followed by conversion to the corresponding azide (B81097). The resulting azide derivative of the this compound can then serve as a direct source for the nitrene radical intermediate. Organic azides are considered attractive nitrene precursors due to their stability and the fact that they produce only dinitrogen gas as a byproduct. nih.gov

Nitrene radical complexes are reactive intermediates that possess discrete spin density on the nitrogen atom of the nitrene moiety. nih.govnih.gov These species have become critical intermediates in organic synthesis and are implicated in a wide array of C-H functionalization and aziridination reactions. nih.govnih.gov

| Precursor Class | Specific Examples | Notes | Source |

| Organic Azides | Sulfonyl azides (RSO₂N₃), Phosphoryl azides ((RO)₂P(=O)N₃), Acyl azides (ROC(=O)N₃) | Most commonly used precursors for catalytic reactions involving nitrene radicals due to ease of synthesis, stability, and clean byproduct (N₂). nih.gov Activated derivatives are often required for efficient and selective catalysis. nih.govnih.gov | nih.gov, nih.gov |

| Iminoiodanes | Phenyliodinane imides (PhI=NR) | Used in early studies but can suffer from significant waste formation and potential for over-oxidation. nih.gov | nih.gov |

| Halomine-T Reagents | Bromamine-T | Used as a nitrene source but can lead to selectivity issues and unwanted side reactions. nih.govuva.nl | nih.gov, uva.nl |

The generation of a nitrene radical complex from a this compound derivative, such as a this compound-azide, is typically mediated by a transition metal catalyst. nih.gov Open-shell cobalt(II) and certain iron complexes are particularly effective in these transformations. nih.govnih.gov The mechanism commences with the reaction between the metal complex and the azide precursor. uva.nl This interaction leads to the formation of a metal-bound nitrene moiety, with the expulsion of dinitrogen. nih.gov

A key step in the formation of the reactive species is an intramolecular single-electron transfer (SET) from the metal center to the newly formed, redox-active nitrene ligand. nih.govnih.gov This SET process results in the formation of a metal(III)-nitrene radical complex, which is best described as a one-electron reduced Fischer-type nitrene. nih.govnih.govuva.nl In this intermediate, the spin density is almost exclusively centered on the nitrogen atom. uva.nl In some systems, such as those using rhodium, a redox-active ligand on the catalyst can facilitate the electron transfer, allowing the metal to maintain its oxidation state throughout the catalytic cycle. nih.govuva.nl

Once formed, the metal-bound nitrene radical complex derived from a this compound can engage in a variety of synthetically valuable reactions, including nitrene transfer and insertion. researchgate.netnih.gov These reactions are generally more selective than those involving free nitrenes. nih.gov The primary reaction pathways include C-H amination/amidation and aziridination of olefins. nih.govuva.nl

The mechanism for these transformations is of a discrete radical type. uva.nl In C-H amination, the process is often initiated by a Hydrogen Atom Transfer (HAT) from the substrate's C-H bond to the nitrogen-centered radical of the complex. uva.nl This generates a carbon-centered radical and a metal-bound amide. A subsequent "radical-substitution" or rebound step occurs, where the carbon radical attacks the weak metal-nitrogen bond, forming the final C-N bond and regenerating the metal catalyst in its active oxidation state. uva.nl These nitrene-mediated reactions provide powerful tools for forming carbon-nitrogen bonds and constructing complex organic molecules. ijnrd.org

Mechanistic Pathways for the Generation of Nitrene Radical Complexes from this compound Derivatives

Participation of Nitrotriesters in Reductive Transformations

The reduction of the nitro group is one of the most fundamental transformations available to this compound compounds. This process converts the electron-withdrawing nitro functionality into a versatile amino group, significantly altering the electronic properties of the molecule and opening avenues for further functionalization. masterorganicchemistry.comresearchgate.net

The conversion of a nitro group, such as that within a this compound, to a primary amine is a six-electron reduction. nih.gov The reaction proceeds through sequential formation of nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov This transformation is of fundamental importance as it provides a gateway to primary amines, which are key building blocks for countless target compounds. researchgate.net A wide variety of reagents and catalytic systems have been developed to affect this reduction for both aliphatic and aromatic nitro compounds, many of which can be applied to this compound structures. commonorganicchemistry.comorganic-chemistry.org The reduction of the nitro group converts a strongly deactivating substituent into a strongly activating one, which is a significant consideration in multi-step synthesis. masterorganicchemistry.com

Catalytic hydrogenation is a preferred method for the reduction of nitro groups due to its efficiency and the generation of clean products. commonorganicchemistry.com Raney Nickel is a highly versatile and effective catalyst for this purpose. commonorganicchemistry.com It is often used as an alternative to other catalysts like Palladium on carbon (Pd/C), particularly when the substrate contains aromatic halogens that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.com The activity of Raney Nickel catalysts can be influenced by the support material; for instance, polymer-supported Raney Nickel has been shown to exhibit high selectivity and prevent side reactions. mdpi.com

Other factors that influence the reductive pathway include the specific reagent chosen and the reaction conditions. The concentration of the substrate and the catalyst loading are critical parameters; for example, studies on the reduction of p-nitrophenol using nano-nickel catalysts showed that a specific nickel percentage (5% Ni-K) exhibited optimal activity. ekb.eg The choice of solvent and the presence of additives can also dramatically affect the reaction's outcome and efficiency. ekb.eg

| Catalyst / Reagent | Typical Conditions | Scope & Selectivity | Source |

| H₂ / Raney Nickel | H₂ gas, often in a solvent like ethanol (B145695) | Effective for both aliphatic and aromatic nitro groups. commonorganicchemistry.com Often used in excess, as the catalyst itself can be a source of stored hydrogen. youtube.com | commonorganicchemistry.com, youtube.com |

| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, various solvents | A very common and often preferred method for reducing aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Can also reduce other functional groups. | commonorganicchemistry.com |

| Iron (Fe) metal | Acidic media (e.g., Acetic Acid, HCl) | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | commonorganicchemistry.com |

| Zinc (Zn) metal | Acidic media (e.g., Acetic Acid, HCl) | Similar to iron, offers a mild reduction of nitro groups to amines while tolerating other reducible groups. commonorganicchemistry.com | commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | Acidic media | A mild reagent capable of reducing nitro groups to amines, often used when other reducible groups are present. commonorganicchemistry.com | commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents (e.g., THF, diethyl ether) | Reduces aliphatic nitro compounds to amines but tends to produce azo products from aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com | commonorganicchemistry.com, masterorganicchemistry.com |

Reduction of Nitro Groups to Amine Functions within this compound Structures

Intramolecular Cyclization Processes Involving Nitrotriesters

The structure of nitrotriesters is well-suited for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org These processes are typically triggered by converting the nitro group into a more reactive intermediate, such as a nitrene, an N-centered radical, or an amine, which can then react with another part of the same molecule. researchgate.netwikipedia.org Radical cyclization reactions, which proceed through radical intermediates, are often very rapid and selective due to their intramolecular nature. wikipedia.org

For a this compound to undergo such a cyclization, a reactive site, such as a C-H bond or an unsaturated bond (alkene, alkyne), must be suitably positioned within one of the ester side chains to allow for ring closure. rsc.org For example, after the formation of a metal-bound nitrene radical intermediate from the this compound's nitro group, an intramolecular C-H amination can occur. uva.nl This would involve a HAT from a C-H bond within the molecule's own framework to the nitrene radical, followed by radical rebound to form a new heterocyclic ring. uva.nlnih.gov Such intramolecular annulation reactions involving nitrene intermediates are a powerful strategy for synthesizing N-heterocycles. researchgate.net Similarly, reductive cyclization of nitro compounds bearing an ortho-functional group is a known strategy to produce various nitrogen-containing heterocycles. mit.eduorganic-chemistry.org

Mechanistic Investigations of Lactam Formation from Nitrotriesters

The formation of lactams from this compound intermediates is a significant transformation in organic synthesis. One notable example involves the synthesis of pyroglutamic acid derivatives. In this context, nitrotriesters are generated and subsequently reduced to form the desired lactam structures.

A key synthetic route involves the reaction of appropriate precursors to furnish nitrotriesters. Subsequent reduction of the nitro group, often employing a catalyst like Raney nickel, initiates a spontaneous cyclization to yield the lactam ring. However, a challenge in this process is the control of diastereoselectivity, as the cyclization can lead to mixtures of cis and trans isomers. For instance, in the synthesis of certain pyroglutamic acid derivatives, the reduction of nitrotriesters and subsequent cyclization resulted in a mixture of diastereomeric lactams. clockss.org

The mechanism of lactam formation from nitrotriesters highlights the versatility of the nitro group as a precursor to the amine functionality required for intramolecular cyclization. The reduction step is critical, as it unmasks the nucleophilic nitrogen, which then readily attacks the ester carbonyl to form the cyclic amide. The stereochemical outcome of this cyclization is a subject of ongoing investigation, with the aim of developing more highly diastereoselective methods.

Detailed mechanistic studies, often supported by computational analysis, are essential to unravel the intricacies of these reactions. For example, in related lactam-forming reactions, kinetic isotope effect (KIE) experiments and density functional theory (DFT) calculations have provided valuable insights into the nature of the transition states and the role of various intermediates. researchgate.net While not directly focused on nitrotriesters, these studies on analogous systems, such as those involving nitrene intermediates, underscore the importance of detailed mechanistic investigations in understanding and optimizing lactam synthesis. researchgate.net

The table below summarizes the key steps and observations in the formation of lactams from nitrotriesters as described in the synthesis of pyroglutamic acid derivatives. clockss.org

| Step | Description | Catalyst/Reagent | Outcome |

| 1 | Formation of this compound | Not specified | This compound intermediate |

| 2 | Reduction of Nitro Group | Raney nickel | Amine intermediate |

| 3 | Intramolecular Cyclization | Spontaneous | Diastereomeric mixture of lactams |

Other Reactive Transformations and Novel Intermediate Species Derived from Nitrotriesters

Beyond their role as precursors to lactams, nitrotriesters can participate in a range of other reactive transformations, leading to the formation of novel and synthetically useful intermediate species. The inherent reactivity of the nitro and ester functionalities, often in concert with other groups within the molecule, opens up diverse chemical pathways.

One area of exploration involves the transformation of the nitro group into functionalities other than amines. For instance, reduction of the nitro group can be stopped at intermediate stages, such as the nitroso or hydroxylamine (B1172632) level, which can then undergo unique reactions. These intermediates can be trapped by various electrophiles or nucleophiles, leading to a host of new molecular architectures.

Furthermore, the ester group of a this compound can be manipulated. For example, hydrolysis or transesterification can alter the substitution pattern and solubility of the molecule, potentially influencing subsequent reactions. The interplay between the nitro and ester groups can also lead to unexpected rearrangements or fragmentation reactions under specific conditions.

Recent research has uncovered novel cyclization cascades involving nitro-containing compounds. For example, a base-mediated intramolecular cyclization and rearrangement of α-nitroethylallenic esters has been shown to produce functionalized pyrrolin-2-ones. nih.gov This transformation proceeds through a cascade mechanism, highlighting how the nitro group can direct complex bond-forming events. Although not directly involving nitrotriesters, this work demonstrates the potential for nitro-containing esters to undergo novel cyclization pathways.

The generation of radical species from nitro compounds is another avenue for reactivity. Intramolecular radical cyclizations of related systems, such as α-brominated amide-tethered alkylidenecyclopropanes initiated by visible light, have been developed to construct complex polycyclic frameworks. rsc.org This suggests that nitrotriesters, under appropriate photoredox or radical-initiating conditions, could serve as precursors to radical intermediates, which could then engage in a variety of bond-forming reactions.

The exploration of these alternative reactive pathways is crucial for expanding the synthetic utility of nitrotriesters. By moving beyond the traditional reduction-cyclization sequence, chemists can unlock new possibilities for the construction of complex molecules. The development of new catalytic systems and reaction conditions will undoubtedly play a key role in uncovering and controlling the diverse reactivity of these versatile intermediates.

The table below provides a conceptual overview of potential reactive transformations and novel intermediates that could be derived from nitrotriesters, based on reactivity principles from related systems.

| Transformation Type | Potential Intermediate | Resulting Structure |

| Partial Reduction | Nitroso or Hydroxylamine | Functionalized amines, oximes |

| Base-Mediated Cascade | Anionic species | Novel heterocyclic systems |

| Radical Initiation | Carbon or nitrogen-centered radicals | Polycyclic or rearranged products |

| Lewis Acid Catalysis | Oxocarbenium-like species | Products of rearrangement or addition |

Advanced Applications of Nitrotriesters in Organic Synthesis

Application in the Synthesis of Nucleos(t)ide Analogs and Derivatives

The synthesis of modified nucleosides and their analogues is a critical area of medicinal chemistry. Nitrotriesters serve as key intermediates in the assembly of complex molecules designed for specific biological interactions, such as DNA cleavage.

Incorporation of Nitrotriesters in Prodrug Synthesis Strategies for Nucleosides

While phosphotriester prodrug strategies for nucleosides are established, specific details on the incorporation of nitrotriesters for this purpose were not found in the analyzed search results. nih.govuni-hamburg.de

Contributions to the Synthesis of DNA Affinity Cleaving Molecules

Nitrotriesters have been documented as crucial intermediates in the laboratory synthesis of sequence-specific DNA cleaving molecules. caltech.edu These molecules typically consist of a unit that recognizes and binds to a specific DNA sequence and a separate moiety that chemically cleaves the DNA backbone. caltech.edunih.gov

A notable example is the synthesis of EDTA-distamycin (ED) and a related compound, DE, which are designed to bind to adenine (B156593) and thymine (B56734) (A+T) rich regions of DNA. caltech.edu The synthetic pathway for these molecules explicitly involves the formation of a nitrotriester intermediate. In this process, the imidazolide (B1226674) of a nitro acid is condensed with a triethyl ester derived from EDTA (ethylenediaminetetraacetic acid) to produce a key nitro triester molecule. caltech.edu This intermediate subsequently undergoes further chemical transformations, including the reduction of the nitro group, to yield the final, active DNA cleaving agent. caltech.edu The resulting molecules, when complexed with iron(II) and in the presence of oxygen, can induce DNA cleavage at their specific binding sites. caltech.edu

Table 1: Synthetic Step Involving a this compound Intermediate

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

| Imidazolide of a nitro acid | EDTA-derived triethyl ester | Nitro triester (Compound 13) | Key intermediate in the synthesis of DNA affinity cleaving molecules like EDTA-distamycin. | caltech.edu |

Nitrotriesters as Precursors for the Synthesis of Nitrogen-Containing Heterocycles

The search results did not provide specific synthetic routes where nitrotriesters act as direct precursors for the formation of nitrogen-containing heterocyclic rings.

Development of Novel Amphiphilic Molecules Utilizing this compound Synthons

The strategic incorporation of the nitro group into molecular frameworks provides a versatile entry point for the synthesis of complex structures, including novel amphiphilic molecules. The use of this compound synthons, or their precursors like nitrodiesters, allows for the construction of amphiphiles with unique architectures, such as two-headed designs. These compounds are of interest for their potential applications as topical microbicides, where the goal is to achieve high biological activity at concentrations below the critical micelle concentration (CMC) to minimize cytotoxicity and irritation associated with detergency. vt.edu

A key strategy in this area involves the synthesis of a nitrodiester synthon which serves as a central building block. The retrosynthesis of a target two-headed amphiphile reveals a pathway that hinges on this key intermediate. For instance, a homologous series of two-headed amphiphiles can be conceptually deconstructed back to a core nitrodiester. vt.edu The forward synthesis then assembles the molecule through a series of well-defined reaction steps.

The synthesis of the crucial nitrodiester intermediate can be accomplished via a Michael addition reaction. This involves the reaction of a nitro-containing precursor with an appropriate acrylate (B77674) derivative. The general scheme for the synthesis of these amphiphiles is outlined below:

Formation of the Nitrodiester Synthon : A diesteramine is prepared through established methods. A subsequent Michael addition using a nitroalkane and an acrylate under basic conditions (e.g., using DBU - 1,8-Diazabicyclo[11.5.4.0]undec-7-ene) yields the core nitrodiester structure. vt.edu

Reduction of the Nitro Group : The nitro group of the diester is reduced to a primary amine. This transformation is a critical step, converting the electron-withdrawing nitro group into a nucleophilic amino group, which can then be further functionalized.

Acylation to Form the Amphiphile : The newly formed amine is then acylated with long-chain acid chlorides of varying lengths (e.g., C8 to C16). This step attaches the hydrophobic tails to the hydrophilic head, completing the synthesis of the two-headed amphiphile. vt.edu

The table below summarizes the synthetic approach for a series of two-headed cationic amphiphiles (2CAmn) derived from a nitrodiester synthon.

| Step | Reaction Type | Description | Key Reagents | Reference |

| 1 | Michael Addition | Formation of the nitrodiester synthon from a diesteramine precursor. | DBU, Acrylate | vt.edu |

| 2 | Reduction | Conversion of the nitro group to a primary amine. | H₂, Pd/C or other reducing agents | vt.edu |

| 3 | N-Acylation | Attachment of hydrophobic alkyl chains to the amine. | Long-chain acid chlorides | vt.edu |

This table outlines the general synthetic pathway towards two-headed amphiphilic molecules starting from a nitrodiester building block.

This synthetic methodology demonstrates the utility of this compound-related synthons in creating structurally complex amphiphilic molecules. The orthogonality of the nitro group's reactivity allows for its strategic conversion into other functional groups late in the synthesis, providing a powerful tool for the construction of novel molecular architectures with tailored properties. vt.eduacs.org

Contributions of this compound Chemistry to Multi-Step Complex Organic Synthesis

The nitro group is a highly versatile functional group in organic synthesis, serving as a cornerstone for the construction of complex molecular architectures. scispace.com Its strong electron-withdrawing nature activates adjacent carbons for bond formation, and it can be readily transformed into a wide array of other functionalities, such as amines, ketones, or oximes, making it an invaluable "synthetic chameleon." sci-hub.se Nitrotriesters and their related precursors, such as cyclic nitronates (1,2-oxazine-N-oxides), are powerful intermediates in multi-step total synthesis, enabling the efficient assembly of intricate natural products and pharmaceutical agents. sci-hub.senih.gov

A prominent example of this is the application of cyclic nitronate chemistry in the asymmetric synthesis of complex nitrogen-containing scaffolds. nih.gov Cyclic nitronates, which are readily accessed from the [4+2] cycloaddition of nitroalkenes and vinyl ethers, serve as versatile 1,3-dipoles. Their subsequent transformations allow for the stereocontrolled introduction of multiple functional groups. This is exemplified in the total synthesis of a potent phosphodiesterase 4 (PDE4) inhibitor developed by GlaxoSmithKline. nih.gov

The key steps in this synthesis that highlight the utility of nitronate chemistry are summarized below:

| Step | Reaction | Intermediate Type | Transformation | Significance | Reference |

| 1 | [4+2] Cycloaddition | Nitroalkene | Formation of a 1,2-oxazine-N-oxide (cyclic nitronate). | Establishes the core heterocyclic ring system. | nih.gov |

| 2 | Acylation/ vt.eduvt.edu-Sigmatropic Rearrangement | Cyclic Nitronate | C-H functionalization at the α-position to the nitronate. | Installs key functionality under mild conditions. | nih.gov |

| 3 | Reduction/Epimerization | 1,2-Oxazine | Reduction of the N-O bond and acetal (B89532) modification. | Sets the stereochemistry of the final pyrrolidine (B122466) ring. | nih.gov |

| 4 | Reductive Amination | Pyrrolidine Precursor | Cyclization to form the fused pyrrolidine ring. | Completes the core structure of the target molecule. | nih.gov |

This table details the key transformations involving a cyclic nitronate intermediate in the multi-step synthesis of a complex pharmaceutical agent.

This synthetic route showcases how a nitronate intermediate can be strategically manipulated through a series of reactions to build significant molecular complexity. The initial cycloaddition sets up a rigid framework, and subsequent rearrangements and reductions allow for precise control over the introduction of substituents and the final stereochemical outcome. nih.gov

Furthermore, the chemistry of nitrocarbonyl compounds, which feature two functional groups with widely different reactivities, makes them exceptionally useful intermediates in complex syntheses. acs.org For example, β-nitrocarbonyl compounds, accessible through copper-catalyzed alkylation of nitroalkanes, can be elaborated into highly substituted β-amino acids and other complex nitrogen-containing molecules. acs.org The nitro group often serves as a precursor to a crucial amine functionality, which is installed after other key bonds have been formed, a common strategy in multi-step synthesis to avoid protecting group chemistry and improve convergence. libretexts.org This strategic use of the nitro-to-amine transformation is a recurring theme in the synthesis of complex targets, including pharmaceuticals and natural products. libretexts.orgchemrxiv.orgnih.govwikipedia.org

Mechanistic and Theoretical Investigations of Nitrotriester Reactions

Elucidation of Nitrotriester Reaction Mechanisms Through Advanced Kinetic and Spectroscopic Methods

Spectroscopic methods allow for the real-time monitoring of reactions, providing structural information about the species present. numberanalytics.com Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to track the progress of a reaction and identify intermediate compounds. numberanalytics.com

Infrared (IR) Spectroscopy: Useful for detecting specific functional groups and monitoring their concentration changes throughout a reaction. numberanalytics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed to detect and characterize paramagnetic species, such as radical intermediates, which may form during certain this compound transformations. nih.gov

Mass Spectrometry (MS): Helps in identifying reaction products and intermediates by analyzing their mass-to-charge ratio. frontiersin.orgnih.gov

By combining these methods, a comprehensive picture of the reaction pathway can be constructed. For instance, in the iron-catalyzed reduction of nitro compounds, a combination of kinetics, EPR, and mass spectrometry pointed towards the involvement of a nitroso intermediate and an iron hydride as a key catalytic species. nih.gov

A significant challenge in studying reaction mechanisms is the detection and characterization of transient species—short-lived intermediates that are not part of the final products but are critical to the reaction pathway. mt.comchemrxiv.org The development of in-situ characterization techniques has been pivotal in capturing these fleeting molecules under actual reaction conditions. rsc.orgrsc.orgacs.org

In the context of nitro compound reactions, mechanistic investigations have successfully identified nitrosoarenes as plausible intermediates. nih.govnih.gov For example, when a nitrosoarene was subjected to the same catalytic reduction conditions as the parent nitro compound, it was converted to the corresponding product, supporting its role as an intermediate in the reaction sequence. nih.gov

Advanced techniques for in-situ characterization include:

ReactIR (In-situ FTIR Spectroscopy): Provides real-time vibrational spectra of a reaction mixture, allowing for the identification and tracking of key reaction species, including transient intermediates, without sample removal. mt.com

Electrochemical Mass Spectrometry (EC-MS): A powerful tool for the real-time analysis of volatile products and intermediates in electrochemical reactions, offering high sensitivity and time resolution. spectroinlets.com

Dynamic Electrochemical Impedance Spectroscopy (dEIS): This technique is particularly useful for distinguishing between different potential reaction mechanisms by analyzing the frequency dependence of impedance measurements during a reaction. ntnu.no

Theoretical simulations, such as ab initio molecular dynamics, can also predict the formation and behavior of transient species in solution, complementing experimental findings. chemrxiv.org For instance, simulations of photodissociated ironpentacarbonyl in ethanol (B145695) revealed that the transient irontetracarbonyl species coordinates strongly with the solvent, a crucial insight into its reactivity. chemrxiv.org

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. spectroinlets.comnumberanalytics.comstudysmarter.co.uk This method involves replacing an atom in a reactant with one of its isotopes (e.g., deuterium (B1214612) for hydrogen, ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N) and then determining the position of the isotope in the products. numberanalytics.comspectroinlets.com

Key applications and insights from isotopic labeling include:

Distinguishing Reaction Pathways: It allows researchers to differentiate between various possible routes a reaction might take. numberanalytics.com For example, it can determine whether a ligand transfer between two metal centers occurs directly or via an intermediate. numberanalytics.com

Kinetic Isotope Effect (KIE): Measuring the change in reaction rate upon isotopic substitution can help identify the rate-determining step of a reaction. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the slowest step. nih.gov In an iron-catalyzed reductive nitroso ene reaction, a KIE (kH/kD) of 1.50 was observed, suggesting that the turnover-limiting step involves hydride transfer from iron to the nitroarene in a highly ordered transition state. nih.gov

Mechanistic Elucidation: In studies of denitrification, ¹⁸O labeling and the use of ¹⁵NO were employed to investigate the mechanism of N-N bond formation. nih.gov The results showed that the extent of ¹⁸O exchange from H₂¹⁸O into the N₂O product decreased with increasing nitrite (B80452) concentration, consistent with a sequential reaction of two nitrite ions with the enzyme. nih.gov

The development of modern techniques, such as flow chemistry, is making isotopic labeling more efficient and cost-effective, particularly for late-stage labeling of complex molecules. x-chemrx.com

Identification and In-Situ Characterization of Transient Species in this compound Transformations

Computational Chemistry Approaches to this compound Reactivity and Electronic Structure

Computational chemistry provides powerful tools for investigating the electronic structure and reactivity of molecules like nitrotriesters at an atomic level. idosr.orgaalto.fi These methods can calculate various molecular properties and predict reaction outcomes, offering insights that are often difficult to obtain through experiments alone. mit.edumdpi.com By modeling chemical systems, researchers can explore reaction mechanisms, predict the properties of catalysts, and understand the fundamental principles governing chemical behavior. mit.edu

Quantum mechanical (QM) methods are at the core of computational chemistry, solving the Schrödinger equation to describe the behavior of electrons in molecules. idosr.orgspinquanta.com These calculations are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. idosr.orgnih.gov

Key QM methods and their applications include:

Density Functional Theory (DFT): A widely used method for investigating the electronic structure of many-body systems. idosr.org DFT is applied to optimize molecular structures, study reaction mechanisms, and calculate properties like ionization potential and electron affinity. samipubco.com

Ab Initio Methods: These methods, such as Hartree-Fock and coupled cluster (CC) theory, are based on first principles without empirical parameters. mit.edu CC methods, in particular, can yield very high accuracy for reaction energetics. chemrxiv.org

Automated Reaction Path Searching: Modern computational methods can automatically and exhaustively search for all possible reaction paths from a given starting material, which is a powerful tool for discovering new reactions and predicting reactants for a target product. nih.gov

While QM-based calculations can be computationally intensive, they provide a high level of accuracy in estimating reaction kinetics and thermodynamics, surpassing empirical models. researchgate.netarxiv.org For instance, QM calculations have been coupled with kinetic studies to propose a detailed reaction mechanism for the iron-catalyzed reduction of nitro-organics. nih.gov

| Method | Description | Common Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems based on the electron density. | Molecular structure optimization, reaction mechanism studies, calculation of electronic and thermodynamic properties. | idosr.orgsamipubco.com |

| Coupled Cluster (CC) Theory | A highly accurate ab initio method that provides a robust description of electron correlation. | High-accuracy energy calculations, benchmarking other methods, studying systems with strong electron correlation. | chemrxiv.org |

| Hartree-Fock (HF) Theory | A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial guess for more advanced calculations, qualitative description of electronic structure. | mit.edu |

| Complete Active Space Self-Consistent Field (CASSCF) | A multiconfigurational method used for systems where single-reference methods like HF and DFT fail, such as in describing bond breaking/formation and excited states. | Studying reaction profiles involving multireference character, analysis of electronic excited states. | chemrxiv.org |

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD provides a dynamic view of how a system evolves, capturing processes like conformational changes, diffusion, and intermolecular interactions. wikipedia.orgnih.gov This technique is invaluable for studying large, complex systems and phenomena that occur over longer timescales than can be feasibly studied with pure QM methods. mdpi.com

The forces between atoms in an MD simulation are typically calculated using a molecular mechanics force field, which is a set of parameters and potential functions that describe the energy of the system. nih.gov

Applications of MD simulations in chemical research include:

Studying System Dynamics: MD can simulate the behavior of molecules in different environments, such as in solution or in the presence of a catalyst. nih.gov

Exploring Conformational Space: It can be used to identify stable conformations and the pathways for conformational changes.

Simulating Reaction Conditions: By adjusting parameters like temperature and pressure, MD can simulate how reaction conditions affect molecular behavior. arxiv.org

Characterizing Biomolecular Systems: MD is widely used to study the structure, dynamics, and interactions of proteins, nucleic acids, and other biological molecules. mdpi.comlumi-supercomputer.eu

In the context of this compound-related systems, MD simulations can be used to study the decomposition of ion-molecule complexes, providing insights into their stability and fragmentation mechanisms under different conditions, such as in the presence of a bath gas or an electric field. nih.gov

Quantum Mechanical Calculations for Elucidating this compound Reaction Pathways

Fundamental Understanding of Factors Influencing this compound Reactivity, Selectivity, and Stability

The reactivity, selectivity, and stability of nitrotriesters are governed by a combination of intrinsic molecular properties and external environmental factors. A fundamental understanding of these factors is essential for designing and controlling chemical reactions.

Intrinsic Molecular Factors:

Electronic Structure: The arrangement of electrons, particularly in the valence shell, is a primary determinant of reactivity. helpteaching.com The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators; a small HOMO-LUMO gap often corresponds to higher reactivity. samipubco.com For nitro compounds, the charge on the nitro group (Q(NO₂)) has been identified as an important factor influencing stability. nih.gov

Substituent Effects: The nature of substituent groups attached to the core structure significantly impacts reactivity. Electron-donating groups can increase the electron density at a reaction center, enhancing reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. tutorchase.com

Steric Hindrance: The physical size and shape of the molecule and its substituents can block or hinder the approach of a reactant, thereby reducing the reaction rate. tutorchase.com

External Environmental Factors:

Temperature: Chemical reactions generally proceed faster at higher temperatures, as reactant molecules have more kinetic energy. libretexts.org

Concentration: Increasing the concentration of reactants typically leads to a higher reaction rate due to more frequent molecular collisions. libretexts.org

Solvent: The solvent can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states through effects like hydrogen bonding and viscosity. solubilityofthings.com

pH and Ionic Strength: For reactions in solution, particularly those involving charged species, the pH and ionic strength of the medium can have a profound effect on catalyst stability and reactant availability. solubilityofthings.com

A quantitative model for predicting the impact sensitivity of nitro compounds found that oxygen balance and the square of the nitro group charge were the two most dominant factors influencing their stability. nih.gov

| Factor | Description | Influence on Reactivity/Stability | Reference |

|---|---|---|---|

| Electronic Configuration | The arrangement of electrons in an atom's orbitals, especially the valence shell. | Incomplete valence shells lead to higher reactivity as atoms strive for a stable configuration. | helpteaching.com |

| Substituent Groups | Electron-donating or electron-withdrawing groups attached to the molecule. | Electron-donating groups generally increase reactivity towards electrophiles; electron-withdrawing groups decrease it. | tutorchase.com |

| Steric Hindrance | Physical blocking of a reaction site by bulky groups. | Larger substituents can decrease reaction rates by hindering the approach of reactants. | tutorchase.com |

| Temperature | A measure of the average kinetic energy of molecules. | Higher temperatures generally increase reaction rates. | libretexts.org |

| Solvent Effects | The influence of the solvent on solutes and the reaction pathway. | Can stabilize transition states or intermediates, affecting both rate and selectivity. | solubilityofthings.com |

| Oxygen Balance / Nitro Group Charge | Parameters related to the elemental composition and charge distribution in nitro compounds. | Identified as dominant factors influencing the stability and impact sensitivity of nitro compounds. | nih.gov |

Analytical Methodologies for Research and Characterization of Nitrotriesters

Chromatographic Techniques for Separation and Quantification of Nitrotriesters in Research Contexts

Chromatographic methods are fundamental for separating the components of complex mixtures and for the precise quantification of individual nitrotriesters. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques utilized in this field.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical method for the analysis and purity assessment of nitrotriesters, offering high resolution and sensitivity. This technique is particularly advantageous for nitrotriesters that are thermally labile or non-volatile, making them unsuitable for Gas Chromatography. In a research setting, HPLC is routinely employed to monitor the progress of synthetic reactions, ascertain the purity of the final products, and quantify nitrotriesters.

Optimal separation is achieved through the careful selection of the stationary and mobile phases. A common approach involves reversed-phase HPLC, frequently utilizing a C18 column with a mobile phase composed of a water-acetonitrile or water-methanol mixture. The separation can be performed using either an isocratic or a gradient elution method. Detection is often carried out with an ultraviolet (UV) detector, as many nitrotriesters absorb light in the UV spectrum.

Table 1: Representative HPLC Parameters for Nitrotriester Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution | Isocratic or Gradient |

| Detector | UV, RI (Refractive Index), or ELSD (Evaporative Light Scattering) |

| Common Applications | Purity assessment, quantification, reaction monitoring |

Gas Chromatography (GC) is a powerful technique for the analysis of nitrotriesters that are volatile and thermally stable. openaccessjournals.comscirp.org This method is suitable for separating and analyzing compounds that can be vaporized without undergoing decomposition. amazonaws.com GC is widely used in various research and industrial applications for its high resolution and sensitivity. openaccessjournals.com In pharmaceutical research, for instance, GC is used to identify and characterize new compounds. openaccessjournals.com

The technique relies on separating compounds based on their partitioning between a stationary phase and a mobile gas phase within a column. openaccessjournals.com For enhanced identification capabilities, GC is often coupled with Mass Spectrometry (GC-MS), which combines the separation power of GC with the detection capabilities of MS. scirp.orgamazonaws.com This combination allows for both qualitative identification and quantitative measurement of individual components in complex mixtures. amazonaws.com Detectors such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD) are commonly used in GC analysis. scirp.org

High-Performance Liquid Chromatography (HPLC) for this compound Analysis and Purity Assessment

Spectroscopic Methods for Structural Elucidation and Purity Assessment of Nitrotriesters

Spectroscopic techniques are indispensable for determining the molecular structure of nitrotriesters and confirming their identity. cas.cz Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information that, when used in conjunction, allows for a comprehensive characterization of these compounds. specac.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for the detailed structural analysis of molecules in solution. cas.cznih.gov It provides extensive information about molecular structure and atom connectivity. The technique is based on the excitation of atomic nuclei through radiofrequency irradiation. In research, NMR is used to identify new drugs and their metabolic products. cas.cz

The most common types of NMR, ¹H and ¹³C NMR, provide detailed information about the structure and chemical environment of atoms within a molecule. measurlabs.com For more complex structures, two-dimensional (2D) NMR techniques such as COSY and NOESY can be employed to determine the spatial relationships between atoms. mdpi.com Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of NMR experiments, which is particularly useful for characterizing the solid phases of pharmaceuticals. iastate.edu

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edututorchase.com The process involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). miamioh.edu The fragmentation of the molecular ion provides a unique fingerprint that can be used to deduce the molecule's structure. msu.edu

Different ionization methods, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used. miamioh.edunih.gov EI is a high-energy method that results in extensive fragmentation, whereas ESI is a softer technique that typically produces less fragmentation and is well-suited for determining molecular weight. miamioh.edunih.gov Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a selected ion and analyzing its subsequent fragments. lcms.cz

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule. specac.com It works by irradiating a sample with infrared light and measuring the frequencies at which the light is absorbed. specac.comsavemyexams.com These absorptions correspond to the vibrational frequencies of the chemical bonds within the molecule. specac.com

The IR spectrum provides a unique "fingerprint" of a molecule, with different functional groups absorbing at characteristic frequencies. specac.com For nitrotriesters, the nitro group (NO₂) has strong and characteristic absorption bands. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The presence of these prominent peaks is a strong indicator of a nitro compound. spectroscopyonline.com Other functional groups, such as C-H and C-O, also have characteristic absorption frequencies.

Table 2: Characteristic Infrared Absorption Frequencies for Nitrotriesters

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-H | Stretch | 2850-3300 |

| C-O | Stretch | 1000-1300 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Nitrotriesters

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within this compound molecules. slideshare.net This method relies on the principle that molecules absorb light in the UV-visible portion of the electromagnetic spectrum, which promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of electronic transitions possible.

The main electronic transitions observed in molecules containing functionalities similar to those in nitrotriesters include:

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital, such as one of the lone pairs on the oxygen atoms of the nitro group, to an anti-bonding π* orbital associated with the N=O double bond. These are typically lower in energy and occur at longer wavelengths.

π → π* transitions: This type of transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. mvpsvktcollege.ac.in In nitrotriesters, these transitions are associated with the π-system of the nitro group.

n → σ* transitions: These transitions involve the excitation of a non-bonding electron to an anti-bonding σ* orbital.

σ → σ* transitions: These transitions require the highest energy and involve the promotion of an electron from a bonding σ orbital to an anti-bonding σ* orbital. libretexts.org

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum are sensitive to the molecular environment of the chromophore. For instance, the conjugation of the nitro group with other parts of the molecule can lead to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. mvpsvktcollege.ac.in Conversely, factors that disrupt conjugation or alter the electronic environment can cause a hypsochromic (blue) shift to shorter wavelengths. mvpsvktcollege.ac.in

Table 1: Typical Electronic Transitions in Organic Molecules Relevant to this compound Analysis

| Transition Type | Description | Relative Energy | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital. libretexts.org | High | < 200 |

| n → σ | Excitation of an electron from a non-bonding orbital to an anti-bonding σ orbital. mvpsvktcollege.ac.in | Intermediate-High | 180 - 250 |

| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. mvpsvktcollege.ac.in | Intermediate-Low | 200 - 400 |

| n → π | Excitation of an electron from a non-bonding orbital to an anti-bonding π orbital. | Low | 250 - 600 |

This table provides generalized ranges. The exact λmax for a this compound will depend on its specific chemical structure and the solvent used for analysis.

By analyzing the UV-Vis spectrum of a this compound, researchers can gain qualitative information about the electronic structure and the presence of chromophoric groups. It can also be used for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the absorbing species, according to the Beer-Lambert Law. slideshare.net

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling of Nitrotriesters in Complex Research Samples

Several advanced analytical techniques are employed for these purposes:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. ijrpr.com For this compound analysis, reverse-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column and mobile phase composition is critical for achieving the desired separation of the target this compound from impurities and matrix components. chromatographyonline.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile or semi-volatile compounds. ajptr.com For nitrotriesters that are thermally stable, GC can provide excellent resolution. The use of a mass spectrometer as a detector (GC-MS) allows for both quantification and structural elucidation of the separated components. ajptr.com

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for identifying compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a high degree of specificity and sensitivity. ijrpr.com These hyphenated techniques are frequently used for impurity profiling, as they can identify unknown impurities based on their mass spectra. medwinpublishers.comajptr.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be relevant in the context of this compound research for detecting trace metal impurities that may have been introduced during synthesis from catalysts or reagents. eag.com It is known for its exceptionally low detection limits for most elements. numberanalytics.comthermofisher.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged or polar compounds. It has found applications in the impurity profiling of various substances. biomedres.us

The process of impurity profiling involves the detection, identification, and quantification of each impurity. ajptr.com This information is vital for controlling the quality and consistency of this compound batches in a research setting.

Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Primary Application for Nitrotriesters | Advantages | Considerations |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. ijrpr.com | Quantification and purification of nitrotriesters and their impurities. ijrpr.com | Versatile, applicable to a wide range of compounds. ijrpr.com | Requires method development for optimal separation. chromatographyonline.com |

| GC-MS | Separation of volatile compounds followed by mass-based detection. ajptr.com | Analysis of volatile impurities and degradation products. ajptr.com | High resolution and definitive identification of compounds. ajptr.com | Analytes must be thermally stable and volatile. ajptr.com |

| LC-MS | Separation by HPLC followed by mass-based detection. ijrpr.com | Impurity profiling, identification of non-volatile impurities. ijrpr.com | High sensitivity and specificity for a broad range of analytes. ijrpr.com | Matrix effects can influence ionization and quantification. |

| ICP-MS | Ionization of a sample in plasma followed by mass spectrometric detection of elements. numberanalytics.com | Detection of trace elemental impurities. | Extremely low detection limits for metals. numberanalytics.com | Primarily for elemental, not molecular, analysis. |

Optimized Sample Preparation Strategies for this compound Analysis in Diverse Chemical Matrices

The accuracy and reliability of any analytical method for nitrotriesters heavily depend on the sample preparation strategy. drawellanalytical.com The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com The complexity of the chemical matrix dictates the extent of sample preparation required. researchgate.net

Common sample preparation techniques include:

Dilution: For relatively clean samples where the this compound concentration is high, a simple "dilute-and-shoot" approach may be sufficient. chromatographyonline.com This involves dissolving the sample in a suitable solvent and injecting it directly into the analytical instrument.

Filtration: To remove particulate matter that could clog analytical columns or interfere with the analysis, filtration is a common and straightforward step. chromatographyonline.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. chromatographyonline.com This can be effective for isolating nitrotriesters from a complex mixture by partitioning them into a solvent in which they are highly soluble, while leaving matrix components behind.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used sample preparation technique that can be used for cleanup, concentration, and solvent exchange. chromatographyonline.com It involves passing the sample through a cartridge containing a solid adsorbent. The choice of sorbent material is critical and depends on the properties of the this compound and the interfering components of the matrix. pica-berlin.de

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach to sample preparation that involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE (d-SPE). researchgate.net This method is known for its efficiency and has been adapted for a wide variety of analytes in complex matrices. researchgate.net

The choice of sample preparation strategy must be carefully optimized for the specific this compound and the matrix in which it is being analyzed. pica-berlin.de Factors to consider include the chemical properties of the analyte (e.g., polarity, solubility), the nature of the matrix, and the requirements of the analytical instrument. A well-designed sample preparation protocol will minimize matrix effects, which are interferences from other components in the sample that can suppress or enhance the analytical signal, leading to inaccurate results. drawellanalytical.com

Table 3: Overview of Sample Preparation Techniques for this compound Analysis

| Technique | Description | Suitability for this compound Analysis |

| Dilution | Reducing the concentration of the sample by adding a solvent. chromatographyonline.com | Suitable for high-concentration samples with minimal matrix interference. |

| Filtration | Passing the sample through a membrane to remove solid particles. chromatographyonline.com | A fundamental step for most liquid samples to protect the analytical instrument. |

| Liquid-Liquid Extraction | Separating components based on their relative solubilities in two immiscible liquids. chromatographyonline.com | Effective for isolating nitrotriesters from complex liquid matrices. |

| Solid-Phase Extraction | Using a solid adsorbent to isolate and concentrate the analyte from a liquid sample. chromatographyonline.com | Highly effective for cleaning up complex samples and concentrating trace levels of nitrotriesters. pica-berlin.de |

| QuEChERS | A two-step process involving solvent extraction and dispersive SPE cleanup. researchgate.net | A rapid and efficient method for extracting nitrotriesters from very complex matrices. researchgate.net |

Future Perspectives and Emerging Research Avenues in Nitrotriester Chemistry

Exploration of Novel Synthetic Routes to Access Underexplored Nitrotriester Analogs

The synthesis of nitrotriesters often involves Michael addition reactions. vt.edursc.org For instance, the condensation of dimethyl nitromalonate with methyl acrylate (B77674) can yield this compound compounds, with the specific product depending on the basic catalyst and reaction conditions. rsc.org Another common method involves the reaction of nitroalkanes, like nitromethane (B149229), with an excess of tert-butyl acrylate in the presence of a catalyst like Triton-B. yok.gov.tr

Future research is likely to focus on developing more efficient and selective synthetic routes to access a wider variety of this compound analogs. This includes the exploration of new catalytic systems that can control stereochemistry and functional group tolerance. The development of methods to synthesize highly branched isocyanates from this compound precursors highlights a move towards creating more diverse and reactive building blocks. tandfonline.com A key reaction in this conversion is the reduction of the nitro group to an amine, followed by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene. tandfonline.com

One area of interest is the development of one-pot or tandem reactions that can streamline the synthesis of complex this compound-derived structures. This could involve combining the Michael addition with subsequent functionalization steps to avoid lengthy purification processes. Additionally, exploring alternative nitro sources and ester functionalities will broaden the scope of accessible this compound architectures.

Expansion of this compound Applications in Diversified and High-Value Synthetic Targets

Nitrotriesters are valuable precursors for a range of high-value molecules. A primary application is in the synthesis of dendrimers and other macromolecules. yok.gov.trtandfonline.com The nitro group can be readily reduced to an amine, which then serves as a branching point for the construction of dendritic structures. yok.gov.trtandfonline.com These highly branched polymers have potential applications in areas such as drug delivery and materials science. schanzelab.orgvanderbilt.edu

The synthesis of amino acids and their derivatives is another significant application. For example, nitrotriesters can be converted into pyroglutamic acid derivatives, which are important chiral building blocks in drug discovery. clockss.org The reduction of the nitro group in certain nitrotriesters leads to the formation of lactams, which are key structural motifs in many biologically active compounds. clockss.org

Future applications could extend to the synthesis of novel energetic materials, where the nitro group plays a crucial role. Furthermore, the development of functionalized nitrotriesters could lead to new stimuli-responsive materials. For instance, oligonucleotides modified with nitro-derivative groups have been explored as hypoxia-activated prodrugs, where the nitro group is reduced under specific biological conditions to release the active molecule. beilstein-journals.org This concept could be expanded to other this compound-based systems for targeted therapies.

Advanced Mechanistic Insights and Sophisticated Theoretical Modeling of this compound Reactivity and Selectivity

A deeper understanding of the reaction mechanisms involved in this compound synthesis and transformation is crucial for developing more efficient and selective processes. For example, the Michael addition used to form nitrotriesters can lead to complex diastereomeric mixtures, and understanding the factors that control this selectivity is an active area of research. vt.edu

Computational and theoretical modeling can provide valuable insights into the reactivity and selectivity of nitrotriesters. Density Functional Theory (DFT) calculations, for example, can be used to study transition states and reaction pathways, helping to predict the outcome of reactions and design more effective catalysts. The role of the nitro group in influencing the conformation and reactivity of the molecule, for instance through the formation of intramolecular hydrogen bonds, is an area where theoretical studies can be particularly insightful. researchgate.net

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, providing valuable data on reaction kinetics and intermediates. This information, combined with theoretical modeling, will enable a more rational design of synthetic strategies for complex molecules derived from nitrotriesters.

Integration of this compound Chemistry with Principles of Sustainable and Green Chemistry